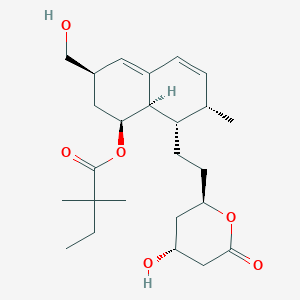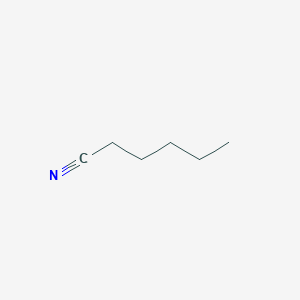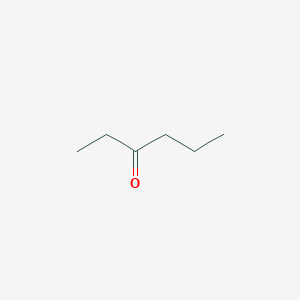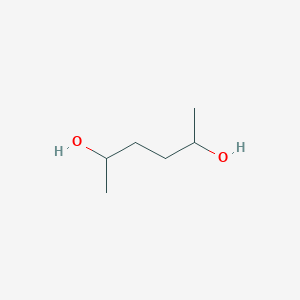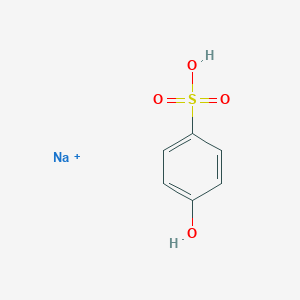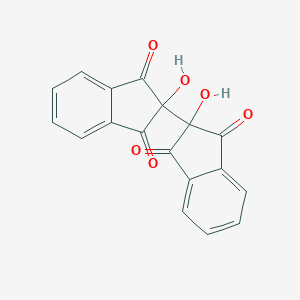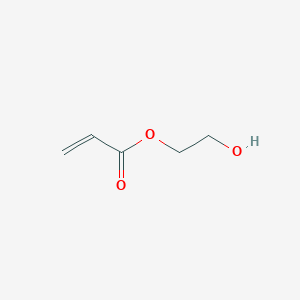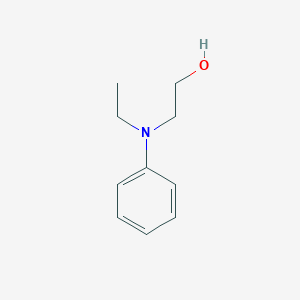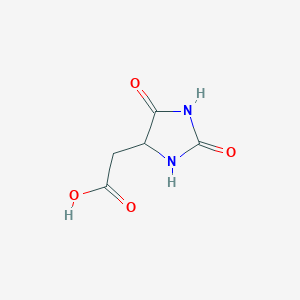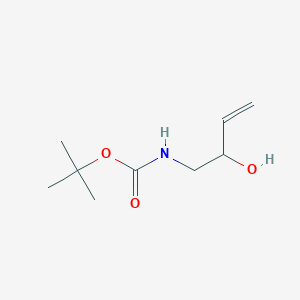
Tert-butyl 2-hydroxy-3-butenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-hydroxy-3-butenylcarbamate, also known as TBOHBC, is a chemical compound that has been widely studied in scientific research. It is a carbamate derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-hydroxy-3-butenylcarbamate is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of reactive oxygen species and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-hydroxy-3-butenylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 2-hydroxy-3-butenylcarbamate in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a low toxicity level compared to its therapeutic efficacy. However, one limitation of using Tert-butyl 2-hydroxy-3-butenylcarbamate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 2-hydroxy-3-butenylcarbamate. One direction is the further exploration of its anti-inflammatory and antioxidant properties. Another direction is the study of its potential neuroprotective effects. Additionally, there is potential for the development of Tert-butyl 2-hydroxy-3-butenylcarbamate as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of Tert-butyl 2-hydroxy-3-butenylcarbamate and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Tert-butyl 2-hydroxy-3-butenylcarbamate has been widely studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
Número CAS |
134676-36-1 |
|---|---|
Nombre del producto |
Tert-butyl 2-hydroxy-3-butenylcarbamate |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
Clave InChI |
FBTJXGHOIORLFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(C=C)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C=C)O |
Sinónimos |
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

